molecular formula C6H12N2S B15301108 Piperidine-3-carbothioamide

Piperidine-3-carbothioamide

Cat. No.: B15301108
M. Wt: 144.24 g/mol
InChI Key: RKQQPWMQPZQNDN-UHFFFAOYSA-N
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Description

Piperidine-3-carbothioamide is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom this compound is characterized by the presence of a carbothioamide group attached to the third carbon of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperidine-3-carbothioamide can be synthesized through several methods. One common approach involves the reaction of piperidine-3-carboxylic acid with thionyl chloride to form piperidine-3-carbonyl chloride. This intermediate is then reacted with ammonium thiocyanate to yield this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Piperidine-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form piperidine-3-carboxamide.

    Reduction: Reduction reactions can convert this compound to piperidine-3-carboxamide.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Piperidine-3-carboxamide

    Reduction: Piperidine-3-carboxamide

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

    Medicinal Chemistry: This compound has shown promise as a precursor for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.

    Biology: Piperidine-3-carbothioamide derivatives have been investigated for their biological activities, including antimicrobial and anti-inflammatory properties.

    Industry: In industrial applications, this compound is used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of piperidine-3-carbothioamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application. Studies have shown that this compound derivatives can modulate signaling pathways such as the NF-κB and PI3K/Akt pathways, which are crucial in cancer and inflammatory diseases .

Comparison with Similar Compounds

Piperidine-3-carbothioamide can be compared with other piperidine derivatives, such as:

    Piperidine-3-carboxamide: Similar in structure but lacks the thiocarbamoyl group.

    Piperidine-4-carboxamide: Differing in the position of the functional group on the piperidine ring.

    Piperidine-3-carboxylic acid: Precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with molecular targets, making it valuable in drug design and other applications.

Conclusion

This compound is a versatile compound with significant potential in various fields, including medicinal chemistry, biology, and industry. Its unique chemical structure and reactivity make it a valuable intermediate in the synthesis of pharmaceuticals and specialty chemicals. Ongoing research continues to explore its full range of applications and mechanisms of action.

Properties

IUPAC Name

piperidine-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQQPWMQPZQNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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